- Preparation of fused heterocyclic compounds as apoptosis signal regulating kinase 1 (ASK1) inhibitors, World Intellectual Property Organization, , ,
Cas no 947248-52-4 (6-bromoimidazo1,2-apyridin-2-amine)
6-bromoimidazo1,2-apyridin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromoimidazo[1,2-a]pyridin-2-amine
- 6-bromoH-imidazo[1,2-a]pyridin-2-amine
- 6-bromo-Imidazo[1,2-a]pyridin-2-amine
- 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
- 2-Amino-6-bromoimidazo[1,2-a]pyridine
- 6-bromo-imidazo[1,2-a]pyridin-2-ylamine
- 6-bromoimidazo[1,2-a]pyridine-2-amine
- (6-Bromoimidazo[1,2-a]pyridin-2-yl)amine
- LAUJNLOJYLUKCP-UHFFFAOYSA-N
- SBB052070
- BDBM50356931
- SB10149
- TRA0005297
- SY012618
- AB0051758
- V9459
- 6-bromo-4-hydroimidazo[1,2-a]pyridine-2-yla
- 6-Bromoimidazo[1,2-a]pyridin-2-amine (ACI)
- 6-bromoimidazo1,2-apyridin-2-amine
-
- MDL: MFCD09864902
- Inchi: 1S/C7H6BrN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2
- InChI Key: LAUJNLOJYLUKCP-UHFFFAOYSA-N
- SMILES: BrC1=CN2C(=NC(=C2)N)C=C1
Computed Properties
- Exact Mass: 210.97500
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Topological Polar Surface Area: 43.3
Experimental Properties
- Density: 1.87±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.83 g/l) (25 º C),
- PSA: 43.32000
- LogP: 2.26020
6-bromoimidazo1,2-apyridin-2-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-bromoimidazo1,2-apyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A607820-30mg |
2-Amino-6-bromoimidazo[1,2-a]pyridine |
947248-52-4 | 30mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A607820-60mg |
2-Amino-6-bromoimidazo[1,2-a]pyridine |
947248-52-4 | 60mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A607820-300mg |
2-Amino-6-bromoimidazo[1,2-a]pyridine |
947248-52-4 | 300mg |
$ 210.00 | 2022-06-08 | ||
| Fluorochem | 065043-250mg |
6-Bromoimidazo[1,2-a]pyridin-2-amine |
947248-52-4 | 97% | 250mg |
£138.00 | 2022-03-01 | |
| Fluorochem | 065043-1g |
6-Bromoimidazo[1,2-a]pyridin-2-amine |
947248-52-4 | 97% | 1g |
£342.00 | 2022-03-01 | |
| Fluorochem | 065043-5g |
6-Bromoimidazo[1,2-a]pyridin-2-amine |
947248-52-4 | 97% | 5g |
£783.00 | 2022-03-01 | |
| Fluorochem | 065043-10g |
6-Bromoimidazo[1,2-a]pyridin-2-amine |
947248-52-4 | 97% | 10g |
£1218.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JC815-50mg |
6-bromoimidazo1,2-apyridin-2-amine |
947248-52-4 | 97% | 50mg |
478.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JC815-200mg |
6-bromoimidazo1,2-apyridin-2-amine |
947248-52-4 | 97% | 200mg |
1069.0CNY | 2021-08-04 | |
| Chemenu | CM151084-100mg |
6-Bromoimidazo[1,2-a]pyridin-2-amine |
947248-52-4 | 95+% | 100mg |
$219 | 2021-08-05 |
6-bromoimidazo1,2-apyridin-2-amine Production Method
Production Method 1
1.2 Reagents: Butylamine Solvents: Ethanol ; 3 h, 100 °C; 100 °C → rt
Production Method 2
- Fused bicyclic derivatives as PI3 kinase inhibitors and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,
Production Method 3
- N-Heteroaryl cyanopyrrolidinecarboxamides as inhibitors of UCHL1 and their preparation, World Intellectual Property Organization, , ,
Production Method 4
- Preparation of benzothiazolpyrrolopyridine derivatives and analogs for use as necrosis inhibitors, China, , ,
Production Method 5
- Preparation of heteroaryl compounds as inhibitors of necrosis, World Intellectual Property Organization, , ,
Production Method 6
- Benzimidazole derivatives as antiviral agents and their preparation, World Intellectual Property Organization, , ,
Production Method 7
1.2 Reagents: Water
- Benzoimidazole derivatives as PI3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancers, United States, , ,
Production Method 8
- Preparation of bicyclic heteroaryl compounds and their use as kinase inhibitors for treating proliferative diseases and other disorders, World Intellectual Property Organization, , ,
Production Method 9
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
6-bromoimidazo1,2-apyridin-2-amine Raw materials
- Tert-butyl (6-bromoimidazo[1,2-A]pyridin-2-YL)carbamate
- (E)-2-(5-Bromo-2-(tosylimino)pyridin-1(2H)-yl)acetamide
- N-{6-bromoimidazo[1,2-a]pyridin-2-yl}-2,2,2-trifluoroacetamide
6-bromoimidazo1,2-apyridin-2-amine Preparation Products
6-bromoimidazo1,2-apyridin-2-amine Suppliers
6-bromoimidazo1,2-apyridin-2-amine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 6-bromoimidazo1,2-apyridin-2-amine
6-Bromoimidazo[1,2-a]pyridin-2-amine (CAS 947248-52-4): A Versatile Heterocyclic Building Block for Pharmaceutical Research
In the dynamic field of medicinal chemistry, 6-bromoimidazo[1,2-a]pyridin-2-amine (CAS 947248-52-4) has emerged as a crucial heterocyclic compound with significant potential in drug discovery. This imidazo[1,2-a]pyridine derivative belongs to an important class of nitrogen-containing bicyclic compounds that have attracted substantial attention from researchers worldwide due to their diverse biological activities and pharmaceutical applications.
The molecular structure of 6-bromoimidazo[1,2-a]pyridine-2-amine features a fused bicyclic system containing both pyridine and imidazole rings, with a bromine atom at the 6-position and an amino group at the 2-position. This unique arrangement contributes to its remarkable chemical properties and makes it an excellent scaffold for developing novel therapeutic agents. Recent studies indicate growing interest in imidazo[1,2-a]pyridine-based compounds as potential treatments for various conditions, aligning with current pharmaceutical research trends focusing on targeted therapies.
One of the most significant applications of 6-bromoimidazo[1,2-a]pyridin-2-amine lies in its role as a key intermediate in synthesizing more complex molecules. Medicinal chemists frequently utilize this compound to create derivatives with potential biological activities, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of both bromine and amino functional groups allows for diverse chemical modifications, making it a versatile building block in organic synthesis.
From a pharmacological perspective, the imidazo[1,2-a]pyridine core has demonstrated remarkable interactions with various biological targets. Researchers have investigated compounds containing this scaffold for their potential effects on different pathways, contributing to the growing body of knowledge about structure-activity relationships in drug design. The bromo-substituted imidazo[1,2-a]pyridine derivatives often exhibit improved pharmacokinetic properties compared to their non-halogenated counterparts.
The synthesis of 6-bromoimidazo[1,2-a]pyridin-2-amine typically involves multi-step organic reactions starting from appropriately substituted pyridine precursors. Modern synthetic approaches emphasize efficiency and sustainability, reflecting the pharmaceutical industry's increasing focus on green chemistry principles. Recent advancements in catalytic methods have improved the yield and purity of this important intermediate, addressing common challenges in imidazo[1,2-a]pyridine synthesis.
Analytical characterization of CAS 947248-52-4 employs various techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications. The bromine atom in the molecular structure provides a distinct signature in spectroscopic analysis, facilitating quality control during production and research applications.
In the context of current pharmaceutical trends, 6-bromoimidazo[1,2-a]pyridin-2-amine has gained attention for its potential role in developing treatments for emerging health challenges. Researchers are exploring its derivatives in various therapeutic areas, reflecting the growing demand for novel chemical entities in drug development pipelines. This aligns with frequent search queries about "new drug scaffolds" and "heterocyclic compounds in medicine" across scientific databases.
The stability and storage requirements of 6-bromoimidazo[1,2-a]pyridine-2-amine follow standard protocols for nitrogen-containing heterocycles. Proper handling ensures the compound maintains its chemical integrity for research purposes. While not classified as hazardous under normal laboratory conditions, appropriate safety measures should always be observed when working with any chemical substance, in accordance with good laboratory practices.
Market analysis indicates steady growth in demand for specialized imidazo[1,2-a]pyridine derivatives, with CAS 947248-52-4 being increasingly requested by pharmaceutical and biotechnology companies. This trend reflects the broader expansion of the heterocyclic compounds market, driven by ongoing drug discovery efforts worldwide. Suppliers typically offer this compound in various quantities to accommodate both research-scale and larger-scale requirements.
From a regulatory perspective, 6-bromoimidazo[1,2-a]pyridin-2-amine is generally regarded as a research chemical with no specific restrictions in most jurisdictions. However, researchers should always verify local regulations before procurement or use, particularly considering the evolving landscape of chemical controls in different regions. This precaution addresses common concerns reflected in search queries about "chemical regulations for research compounds."
The future research directions for 6-bromoimidazo[1,2-a]pyridine-2-amine derivatives appear promising, with several studies investigating their potential in addressing unmet medical needs. The compound's versatility makes it particularly valuable in fragment-based drug design and combinatorial chemistry approaches. These applications respond to the pharmaceutical industry's need for efficient lead compound identification and optimization strategies.
In summary, 6-bromoimidazo[1,2-a]pyridin-2-amine (CAS 947248-52-4) represents an important building block in modern medicinal chemistry. Its unique structural features and synthetic versatility position it as a valuable tool for researchers developing new therapeutic agents. As the understanding of imidazo[1,2-a]pyridine pharmacology continues to expand, this compound and its derivatives will likely play an increasingly significant role in pharmaceutical innovation and drug discovery efforts.
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